Nitrosylsulfuric acid
Overview
Description
Nitrosylsulfuric acid is a chemical compound with the formula HSO₄NO. It is a colorless solid that is used industrially in the production of caprolactam and was formerly part of the lead chamber process for producing sulfuric acid. The compound is the mixed anhydride of sulfuric acid and nitrous acid .
Synthetic Routes and Reaction Conditions:
- A typical procedure involves dissolving sodium nitrite in cold sulfuric acid, resulting in the formation of this compound and water:
Dissolving Sodium Nitrite in Cold Sulfuric Acid: HNO2+H2SO4→HSO4NO+H2O
Reaction of Nitric Acid and Sulfur Dioxide: Another method involves the reaction of nitric acid with sulfur dioxide to produce this compound.
Industrial Production Methods:
Liquid Ring Pump Method: In industrial settings, nitrous gases and sulfuric acid are reacted in a liquid ring pump to produce this compound.
this compound can also be produced by the absorption of nitrogen oxides in oleum (fuming sulfuric acid):Absorption of Nitrogen Oxides in Oleum: N2O3+2H2SO4→2ONSO4+H2O
Mechanism of Action
Target of Action
Nitrosylsulfuric acid (HSO4NO) is a colorless solid that is primarily used in industrial processes . It is the mixed anhydride of sulfuric acid and nitrous acid . In organic chemistry, it is used as a reagent for nitrosating, as a diazotizing agent, and as an oxidizing agent . Its primary targets are organic compounds, particularly amines, where it is used to prepare diazonium salts .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. A typical procedure entails dissolving sodium nitrite in cold sulfuric acid, resulting in the formation of this compound . This compound is then used in organic chemistry to prepare diazonium salts from amines, for example in the Sandmeyer reaction .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the conversion of amines to diazonium salts . This process is crucial in the synthesis of various organic compounds. For instance, the nitrosodecarboxylation reaction between this compound and cyclohexanecarboxylic acid is used to generate caprolactam , a compound used in the production of Nylon-6 .
Pharmacokinetics
It’s worth noting that this compound is a hazardous material and precautions are indicated .
Result of Action
The result of this compound’s action is the transformation of certain organic compounds into new forms. For example, it can convert amines into diazonium salts , which are used in the synthesis of a variety of organic compounds. In industry, it is used in the production of caprolactam , a key ingredient in the manufacture of Nylon-6 .
Biochemical Analysis
Biochemical Properties
Nitrosylsulfuric acid has been demonstrated to be a successful oxidizing agent in the synthesis of 3,5-diarylisoxazoles . It interacts with 3,5-diaryl-4,5-dihydroisoxazoles, converting them into the corresponding 3,5-diarylisoxazoles . This interaction involves the transfer of an oxygen atom from this compound to the dihydroisoxazole, resulting in its oxidation .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an oxidizing agent. It can donate an oxygen atom to other molecules, leading to their oxidation . This can result in changes in the molecular structure and properties of the target molecule .
Metabolic Pathways
Its primary role in biochemical reactions is as an oxidizing agent .
Properties
IUPAC Name |
nitroso hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HNO5S/c2-1-6-7(3,4)5/h(H,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTGUFBGYOIUFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNO5S, NOHSO4 | |
Record name | NITROSYLSULFURIC ACID | |
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Record name | Nitrosylsulfuric acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Nitrosylsulfuric_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30889380 | |
Record name | Nitrosylsulfuric acid | |
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Molecular Weight |
127.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Shipped in solution with sulfuric acid (solutions are usually 40% nitrosylsulfuric acid and 54% sulfuric acid (Hawley)). Solution is a straw-colored oily liquid with a sharp odor. When pure, a crystalline solid decomposing at 73 °C. Very irritating to skin and eyes. Used to make dyes and other chemicals., Liquid, Solid; [Merck Index] Sulfuric acid solution: Straw-colored liquid with a sharp odor; [CAMEO] Light yellow crystals; [Sigma-Aldrich MSDS], Solid | |
Record name | NITROSYLSULFURIC ACID | |
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Record name | Sulfuric acid, anhydride with nitrous acid (1:1) | |
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Record name | Nitrosylsulfuric acid | |
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Record name | Nitrosylsulfuric acid | |
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CAS No. |
7782-78-7 | |
Record name | NITROSYLSULFURIC ACID | |
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Record name | Nitrosylsulfuric acid | |
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Record name | Nitrosylsulfuric acid | |
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Record name | Sulfuric acid, anhydride with nitrous acid (1:1) | |
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Record name | Nitrosylsulfuric acid | |
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Record name | Nitrosylsulphuric acid | |
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Record name | NITROSYLSULFURIC ACID | |
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Record name | Nitrosylsulfuric acid | |
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Melting Point |
73.5 °C | |
Record name | Nitrosylsulfuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034828 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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